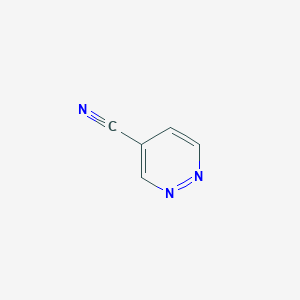

Pyridazine-4-carbonitrile

描述

Significance of Nitrogen-Containing Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocycles are a cornerstone of chemical and biological sciences, representing a diverse and extensively studied class of organic compounds. ijsrtjournal.com These are cyclic compounds containing at least one nitrogen atom within their ring structure. ijsrtjournal.comwisdomlib.org Their significance stems from their widespread presence in nature and their crucial role in the structure of many biologically essential molecules, including nucleic acids (DNA and RNA), vitamins, hormones, and antibiotics. ijcaonline.orgopenmedicinalchemistryjournal.comnih.gov The base pairs that form the genetic code, such as purines and pyrimidines, are themselves nitrogen-containing heterocycles. nih.gov

In the realm of medicinal chemistry, these compounds are of paramount importance. wisdomlib.org A 2021 analysis revealed that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.com The presence of the nitrogen atom often imparts unique physicochemical properties, such as the ability to form hydrogen bonds with biological targets, which is a key aspect of drug-receptor interactions. nih.gov This structural feature makes them invaluable scaffolds in the development of new therapeutic agents across a vast range of diseases, including cancer, bacterial infections, and central nervous system disorders. ijsrtjournal.comresearchgate.netrsc.org Beyond pharmaceuticals, their applications extend to material sciences, where they are investigated for use in polymers, dyes, and organic electronics, and in agriculture as herbicides and plant growth factors. openmedicinalchemistryjournal.comresearchgate.net

Pyridazine (B1198779) Core in Drug Discovery and Development

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms (a 1,2-diazine), is a particularly noteworthy scaffold in drug discovery. researchgate.netnih.gov Its unique physicochemical properties distinguish it from other aromatic rings and can be advantageously exploited in molecular design. nih.gov The pyridazine core is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding, all of which are significant in drug-target interactions. nih.govnih.gov

These properties make the pyridazine ring an attractive bioisostere, meaning it can be used as a substitute for other rings, such as the commonly found phenyl group, to improve a molecule's properties. researchgate.netnih.gov Introducing the pyridazine scaffold can lead to reduced lipophilicity, which can be beneficial for a drug's pharmacokinetic profile. nih.gov Furthermore, it has been associated with lower inhibitory effects on cytochrome P450 enzymes (which are involved in drug metabolism) and potentially reduced interaction with the hERG potassium channel, a factor linked to cardiac side effects. nih.govnih.gov The pyridazine nucleus and its derivatives are actively explored for a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net

Despite its attractive properties, the pyridazine ring is not as common in marketed drugs as some other heterocycles. nih.gov However, a few drugs incorporating this core have received regulatory approval. Minaprine, a monoamine oxidase (MAO) inhibitor, was approved in France as an antidepressant in 1972 but was later withdrawn due to side effects. nih.gov More recently, the FDA has approved two drugs containing the pyridazine scaffold. nih.govnih.gov Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, was approved in December 2020 for treating advanced prostate cancer. nih.gov Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), was licensed in September 2022 for moderate-to-severe plaque psoriasis. nih.gov Interestingly, all three of these drugs are based on a 3-aminopyridazine (B1208633) core structure. nih.gov

Table 1: FDA-Approved Drugs Featuring a Pyridazine Core

| Drug Name | Approval Year (U.S. FDA) | Therapeutic Use |

|---|---|---|

| Relugolix | 2020 | Treatment of advanced prostate cancer nih.gov |

| Deucravacitinib | 2022 | Treatment of moderate-to-severe plaque psoriasis nih.gov |

Pyridazine-4-carbonitrile as a Chemical Scaffold and Building Block

This compound is a specific derivative of pyridazine that is highly valued as a chemical scaffold and building block in organic synthesis. smolecule.com Its structure, which features the pyridazine ring with a nitrile (carbonitrile) group at the 4-position, is readily modifiable, allowing for the creation of a diverse range of more complex molecules. smolecule.com The presence of the electron-withdrawing nitrile group activates the pyridazine ring, influencing its reactivity in chemical transformations. mdpi.com

This compound serves as a crucial intermediate or precursor in the synthesis of various molecules with potential pharmaceutical relevance. researchgate.netsmolecule.com The nitrile group itself can undergo numerous chemical reactions, such as hydrolysis to form a carboxylic acid or reduction to an amine, providing pathways to different functionalized derivatives. Researchers utilize this compound in the construction of fused heterocyclic systems through reactions like intramolecular Diels-Alder cycloadditions, demonstrating its utility in creating complex molecular architectures. mdpi.com Its role as a versatile starting material makes it a key component in the exploration of new chemical entities for drug discovery and material science. researchgate.netsmolecule.com

Overview of Research Directions for this compound

Current research on this compound and its derivatives is focused on several promising areas, primarily within medicinal chemistry and material science. The unique chemical reactivity and the established biological significance of the pyridazine core make this compound a focal point for developing novel therapeutic agents. researchgate.netsmolecule.com

Key research directions include:

Anticancer Agents: A significant area of investigation involves synthesizing and evaluating this compound derivatives as potential antitumor agents. Studies have explored their cytotoxicity against various cancer cell lines, making them candidates for the development of new oncology drugs. smolecule.com

Antimicrobial Agents: Researchers are exploring derivatives of this compound for their potential antibacterial and antifungal properties. This line of inquiry aims to develop new antibiotics and antifungals to address the challenge of antimicrobial resistance. smolecule.com

Material Science: The electronic properties of the pyridazine nucleus have prompted research into the use of this compound derivatives in material science. Specifically, they are being investigated as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com

Synthetic Methodology: Continued research focuses on developing new synthetic routes to create substituted pyridazine-4-carbonitriles. For example, one-pot, three-component reactions involving arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) have been developed to efficiently synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Phenyl |

| Minaprine |

| Relugolix |

| Deucravacitinib |

| 3-Aminopyridazine |

| Pyridazine-4-carboxylic acid |

| 3-amino-5-arylthis compound |

| Arylglyoxal |

| Malononitrile |

Structure

3D Structure

属性

IUPAC Name |

pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXHGUPISQLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578225 | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-62-5 | |

| Record name | 4-Pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Pyridazine 4 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches offer an efficient means to construct the pyridazine-4-carbonitrile scaffold in a single or a few straightforward steps. These methods are often characterized by their operational simplicity and good to excellent yields.

One-Pot Three-Component Reactions

One-pot, multi-component reactions are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel. This approach is highly valued for its efficiency, atom economy, and reduced environmental impact.

A notable one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been developed, which involves the reaction of malononitrile, an arylglyoxal, and hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction proceeds at room temperature in a mixture of water and ethanol, making it a green and cost-effective method. researchgate.net

The reaction is initiated by the condensation of the arylglyoxal with hydrazine hydrate to form a hydrazone intermediate. Subsequently, malononitrile is added to the reaction mixture. A proposed mechanism involves the Michael addition of the malononitrile carbanion to the hydrazone, followed by cyclization and subsequent dehydration to afford the final 3-amino-5-arylthis compound product. researchgate.net The use of readily available starting materials and the simplicity of the procedure make this a highly attractive route for the synthesis of a variety of substituted pyridazine-4-carbonitriles.

Table 1: Examples of 3-amino-5-arylpyridazine-4-carbonitriles synthesized via a one-pot three-component reaction researchgate.net

| Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl | 3-amino-5-phenylthis compound | 85 | 255-257 |

| 4-Methylphenyl | 3-amino-5-(4-methylphenyl)this compound | 82 | 260-262 |

| 4-Chlorophenyl | 3-amino-5-(4-chlorophenyl)this compound | 88 | 275-277 |

Reactions Involving Cyanoacetohydrazide

Cyanoacetohydrazide is a versatile and highly reactive precursor in the synthesis of a wide array of heterocyclic compounds, including pyridazine (B1198779) derivatives. nih.govresearchgate.net Its utility stems from the presence of multiple reactive sites: a nucleophilic hydrazide moiety, an active methylene group, and a cyano group, which can all participate in cyclization reactions. researchgate.net

Cyclization with Carbon Electrophiles (e.g., Acetylacetone, Diethyl Malonate, Phenyl Isothiocyanate)

The reaction of cyanoacetohydrazide with various carbon electrophiles provides a straightforward route to functionalized pyridazine and other heterocyclic systems. The active methylene group of cyanoacetohydrazide can be readily deprotonated to form a nucleophilic carbanion, which can then attack electrophilic centers.

Acetylacetone: The reaction of a cyanoacetyl acetohydrazide derivative with acetylacetone in the presence of piperidine leads to the formation of a pyridazinone derivative. researchgate.net The reaction proceeds through the initial condensation of the active methylene group of the cyanoacetyl acetohydrazide with one of the carbonyl groups of acetylacetone, followed by cyclization.

Diethyl Malonate: In the presence of a base such as potassium hydroxide, cyanoacetohydrazide reacts with diethyl malonate. This reaction involves the nucleophilic attack of the active methylene of cyanoacetohydrazide on one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization to yield an N-aminopyridone derivative. nih.gov

Phenyl Isothiocyanate: The reaction of a hydrazide-hydrazone derivative of cyanoacetohydrazide with phenylisothiocyanate in a basic medium (dimethylformamide/potassium hydroxide) initially forms an intermediate potassium sulphide salt. This intermediate can then be heterocyclized with α-haloketones to yield thiophene derivatives. arkat-usa.org While this specific example leads to a thiophene, the reactivity of the cyanoacetohydrazide backbone with isothiocyanates is a key step in the synthesis of various sulfur-containing heterocycles.

Table 2: Examples of Heterocyclic Synthesis from Cyanoacetohydrazide Derivatives and Carbon Electrophiles

| Cyanoacetohydrazide Derivative | Carbon Electrophile | Product Type | Reference |

|---|---|---|---|

| Cyanoacetyl acetohydrazide | Acetylacetone | Pyridazinone derivative | researchgate.net |

| Cyanoacetohydrazide | Diethyl Malonate | N-aminopyridone derivative | nih.gov |

Reaction with Phosphorous Oxychloride

Phosphorous oxychloride (POCl₃) is a widely used reagent in organic synthesis, primarily as a dehydrating and chlorinating agent. In the context of pyridazine chemistry, it can be employed to facilitate cyclization reactions or to convert pyridazinones into their corresponding chloro-derivatives, which are versatile intermediates for further functionalization. For instance, a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be treated with phosphorous oxychloride to afford the corresponding 3-chloropyridazine derivative. beilstein-journals.org This chlorination step is crucial as it activates the pyridazine ring for subsequent nucleophilic substitution reactions.

Reaction with Hydrazine Hydrate

Hydrazine hydrate is a key reagent in the synthesis of pyridazines, primarily through its condensation with 1,4-dicarbonyl compounds. While cyanoacetohydrazide is itself synthesized from the reaction of ethyl cyanoacetate with hydrazine hydrate, it can also participate in further reactions involving hydrazine. researchgate.net For example, a (pyridazinyl)acetate derivative can be reacted with hydrazine hydrate to yield the corresponding acetohydrazide derivative. researchgate.net This resulting hydrazide can then serve as a precursor for the synthesis of various other heterocyclic systems. researchgate.net Furthermore, cyclocondensation reactions involving derivatives of cyanoacetohydrazide and hydrazine hydrate can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Coupling of Aryl Diazonium Salts

The coupling of aryl diazonium salts with activated methylene compounds is a well-established method for the formation of arylhydrazones, which can subsequently cyclize to form various heterocyclic systems, including pyridazines. This approach, often related to the Japp-Klingemann reaction, provides a versatile route to highly substituted pyridazine derivatives. The reaction typically proceeds by the electrophilic attack of the diazonium salt on a carbanion generated from an active methylene compound, followed by cyclization to the pyridazine ring.

The reaction of aryl diazonium salts with diethyl 2-cyano-3-methylglutaconate serves as a pathway to pyridazine-5-carbonitrile derivatives. In this synthesis, the diazonium salt couples with the active methylene group of the glutaconate derivative. The resulting intermediate arylhydrazone then undergoes cyclization to form the pyridazine ring, yielding a substituted pyridazine-5-carbonitrile. The specific substitution pattern on the resulting pyridazine is dictated by the structure of the starting materials.

The coupling of aryl diazonium salts with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a dimer of malononitrile, offers a route to imino-pyridazine derivatives. This reaction proceeds via the initial formation of an arylhydrazono derivative, which then undergoes an intramolecular cyclization. The presence of multiple nitrile groups and an amino group in the 2-aminoprop-1-ene-1,1,3-tricarbonitrile substrate leads to the formation of a highly functionalized pyridazine ring system, often with an imino substituent.

Derivatization and Functionalization Strategies

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for the derivatization of this compound, particularly when a suitable leaving group is present on the pyridazine ring. The electron-withdrawing nature of the pyridazine ring nitrogen atoms and the cyano group facilitates nucleophilic attack. A common precursor for such reactions is 3-chloro-4-pyridazinecarbonitrile, where the chlorine atom can be readily displaced by a variety of nucleophiles.

This method has been successfully employed to introduce alkyne side chains at the 3-position of the this compound core. The reaction of 3-chloro-4-pyridazinecarbonitrile with alkynolates or butynylamine provides the corresponding 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, where X can be oxygen or nitrogen. These derivatives are valuable precursors for subsequent intramolecular cycloaddition reactions.

Table 1: Synthesis of 3-Substituted-4-pyridazinecarbonitriles via Nucleophilic Substitution

| Compound | Starting Material | Nucleophile | Product | Yield (%) |

| 2 | 3-chloro-4-pyridazinecarbonitrile | 3-butyn-1-olate | 3-(3-Butynyloxy)-4-pyridazinecarbonitrile | 87 |

| 9 | 3-chloro-4-pyridazinecarbonitrile | 2-bromophenolate | 3-(2-Bromophenoxy)-4-pyridazinecarbonitrile | 68 |

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions of this compound derivatives offer a powerful tool for the construction of fused heterocyclic systems. The pyridazine ring can act as a diene in an inverse-electron-demand Diels-Alder reaction, particularly when activated by the electron-withdrawing cyano group.

Pyridazine-4-carbonitriles bearing an alkyne side chain at the 3-position undergo thermally induced intramolecular [4+2] cycloaddition reactions. nih.gov In this process, the pyridazine ring functions as the diene and the alkyne side chain acts as the dienophile. The reaction proceeds with the elimination of dinitrogen, leading to the formation of a new aromatic ring fused to the original side chain, resulting in substituted benzonitriles.

The efficiency of the cycloaddition is influenced by the nature of the linker between the pyridazine ring and the alkyne. For instance, incorporating a rigid 1,2-phenylene unit into the side chain can lead to a more favorable conformation for the cycloaddition, accelerating the reaction. nih.gov

Table 2: Intramolecular [4+2] Cycloaddition of 3-Substituted-4-pyridazinecarbonitriles

| Starting Compound | Reaction Conditions | Product | Yield (%) |

| 3-(3-Butynyloxy)-4-pyridazinecarbonitrile | 1,2,4-Trichlorobenzene, 180 °C, 6 days | Indolinecarbonitrile derivative | 49 |

| 3-(2-(Trimethylsilylethynyl)phenoxy)-4-pyridazinecarbonitrile | 1,2,4-Trichlorobenzene, reflux | 1-Trimethylsilyl-4-dibenzofurancarbonitrile | 62 |

These intramolecular Diels-Alder reactions provide a convenient route to various bicyclic and tricyclic aromatic carbonitriles, demonstrating the utility of this compound as a scaffold for the synthesis of complex fused heterocyclic systems. nih.gov

Wittig-Horner Reactions

The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a powerful method for the formation of carbon-carbon double bonds, typically with high E-selectivity. nih.govorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org In the context of pyridazine chemistry, this reaction can be applied to derivatives containing a carbonyl group to introduce olefinic substituents.

The reaction mechanism proceeds via the deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of the pyridazine derivative. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the alkene. organic-chemistry.org A key advantage of this method over the classical Wittig reaction is that the phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org

Research has shown the application of this reaction to pyridazine derivatives. For instance, 5,6-diphenyl-3-thioxo-2,3-dihydrothis compound has been reacted with various Wittig-Horner reagents in the presence of a sodium alkoxide base. mountainscholar.orgresearchgate.netrsc.org This approach leads to the formation of novel pyridazine derivatives with diverse functionalities. mountainscholar.orgrsc.org The reaction is typically performed by refluxing the pyridazine substrate with the phosphonate reagent and a base in an alcohol solvent. mountainscholar.org

Table 1: Example of Wittig-Horner Reaction with a Pyridazine Derivative Note: This table is based on generalized procedures for Wittig-Horner reactions and specific examples found in the literature for related heterocyclic systems.

| Reactant 1 | Reactant 2 (Wittig-Horner Reagent) | Base | Solvent | Condition | Product Type |

| Pyridazine-4-carboxaldehyde | Triethyl phosphonoacetate | NaH | THF | Room Temp | Ethyl 3-(pyridazin-4-yl)acrylate |

| 6-Acetylthis compound | Diethyl (cyanomethyl)phosphonate | NaOMe | Methanol | Reflux | 3-(6-(1-cyanoethenyl)pyridazin-4-yl)acrylonitrile |

Knoevenagel Condensation and Intramolecular Heterocyclization

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, resulting in a C=C bond. wikipedia.org This reaction is fundamental in organic synthesis for creating α,β-unsaturated products and serves as a key step in the synthesis of various heterocyclic systems through subsequent intramolecular cyclization. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the synthesis of fused pyridazine systems, a pyridazine derivative bearing an activated methyl or methylene group can be condensed with a suitable carbonyl compound. For example, the methyl group at the 4-position of a pyridazine ring can be condensed with dimethylformamide dimethylacetal (DMF-DMA). This initial condensation forms an enamine intermediate, which can then undergo intramolecular cyclization by attacking a nitrile or other electrophilic group on the pyridazine ring, leading to the formation of a new fused ring, such as a pyrido[3,4-c]pyridazine. mdpi.com

This strategy is particularly useful for constructing bicyclic systems where the pyridazine ring is annulated with another heterocyclic ring. The reaction sequence often involves a one-pot conversion where the initial Knoevenagel-type product is not isolated but is directly subjected to conditions that promote cyclization. mdpi.com

Table 2: Knoevenagel Condensation for Fused Pyridazine Synthesis

| Pyridazine Precursor | Reagent | Catalyst/Conditions | Intermediate | Final Product |

| 4-Methyl-3-cyano-pyridine-2,6-dione derivative | DMF-DMA | Reflux | Enamine | Pyrido[3,4-c]pyridazine-6,8-dione mdpi.com |

| 6-Acetyl-4-aryl-pyridazin-3(2H)-one | DMF-DMA | Dioxane, Reflux | Enaminone | Fused Pyrimido[4,5-c]pyridazine derivative mdpi.com |

Amination Reactions

Amination reactions are crucial for introducing nitrogen-containing functional groups onto the pyridazine ring. These reactions often involve the nucleophilic substitution of a leaving group, such as a halogen or a sulfoxide, by an amine. This methodology is a cornerstone for the synthesis of biologically active molecules, including kinase inhibitors. clockss.org

A common strategy involves the synthesis of a pyridazine core bearing a suitable leaving group. For example, a methylthio- group on the pyridazine ring can be oxidized to a methylsulfinyl- group, which is a better leaving group. clockss.org This activated pyridazine derivative can then be heated with a primary or secondary amine to yield the corresponding aminated product.

For example, the synthesis of 7-anilino-substituted pyrimido[4,5-c]pyridazines has been achieved through this pathway. 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methanesulfinyl)-1,2-dihydropyrimido[4,5-c]pyridazine, when heated with 4-fluoroaniline at 120°C, undergoes nucleophilic substitution to afford the 7-(4-fluoroanilino) product in a 37% yield. clockss.org

Table 3: Amination of a Pyridazine Derivative

| Pyridazine Substrate | Amine Reagent | Conditions | Product | Yield | Reference |

| 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methanesulfinyl)-1,2-dihydropyrimido[4,5-c]pyridazine | 4-Fluoroaniline | 120°C, 4 h | 3-(2-Chlorophenyl)-7-(4-fluoroanilino)-1,2-dimethyl-1,2-dihydropyrimido[4,5-c]pyridazine | 37% | clockss.org |

Halogenation Reactions

The direct halogenation of pyridazine rings, like other electron-deficient heterocycles such as pyridine, can be challenging and often requires harsh conditions. nih.govchemrxiv.org However, halogenated pyridazines are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Several methods have been developed for the regioselective halogenation of pyridines that can be conceptually applied to pyridazines. These include sequences involving metalation-trapping or the conversion to N-oxides followed by nitration and displacement with a halide source. nih.gov Another innovative approach for pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position. chemrxiv.orgnih.gov

More directly for pyridazine systems, pyridazinone derivatives can be converted to their corresponding chloro- or bromo-pyridazines. For instance, treating a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) effectively replaces the carbonyl oxygen with a chlorine atom, yielding the 3-chloropyridazine derivative. nih.gov This transformation is a standard method for activating pyridazinones for subsequent nucleophilic substitution reactions. nih.gov

Table 4: Halogenation of a Pyridazinone Derivative

| Pyridazine Substrate | Halogenating Agent | Product | Reference |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |

Synthesis of Fused Pyridazine Systems

The this compound moiety is an excellent precursor for the synthesis of fused heterocyclic systems, where another ring is built onto the pyridazine core. These fused systems, such as pyrazolo[3,4-c]pyridazines and pyrimido[4,5-c]pyridazines, are of significant interest in medicinal chemistry.

Pyrazolo[3,4-c]pyridazine Derivatives

Pyrazolo[3,4-c]pyridazine derivatives can be synthesized by constructing a pyrazole ring onto a pyridazine precursor. A common and effective method involves the cyclization of a pyridazine derivative containing vicinal chloro and ester or cyano functionalities with hydrazine. nih.gov

In a reported synthesis, ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate serves as the key starting material. nih.gov The reaction of this compound with hydrazine hydrate or N-monosubstituted hydrazines leads to the formation of the fused pyrazolo[3,4-c]pyridazine system. nih.gov The reaction proceeds via an initial nucleophilic attack of the hydrazine at the C3 position, displacing the chloride, followed by an intramolecular cyclization via condensation with the ester group at the C4 position to form the pyrazolone ring.

Table 5: Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

| Pyridazine Precursor | Reagent | Product | Reference |

| Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | Hydrazine hydrate | 6-(4-Chlorophenyl)-2,5-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | nih.gov |

| Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | N-monosubstituted hydrazines | 2-Substituted-6-(4-chlorophenyl)-2,5-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | nih.gov |

Pyrimido[4,5-c]pyridazine Derivatives

The synthesis of the pyrimido[4,5-c]pyridazine scaffold involves the annulation of a pyrimidine ring onto the pyridazine core. These compounds have been investigated as potential kinase inhibitors. clockss.org A multi-step synthesis can be employed, starting from a functionalized pyrimidine which is used to construct the pyridazine ring, followed by further modifications to yield the final fused system.

One synthetic route begins with 4-chloro-5-methyl-2-methylsulfanyl pyrimidine. clockss.org The methyl group is deprotonated and reacted with an ester (e.g., methyl-2-chlorobenzoate) to form a ketone. This key ketone intermediate is then treated with a hydrazine, such as N,N'-dimethylhydrazine hydrochloride, to form the central pyridazine ring, resulting in a 3-(2-chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine. clockss.org This fused system can then undergo further reactions, such as oxidation of the methylthio group and subsequent amination, as described in section 2.2.5. clockss.org

Table 6: Key Steps in the Synthesis of a Pyrimido[4,5-c]pyridazine Core

| Starting Material | Reagents | Key Intermediate | Final Fused Core | Reference |

| 4-Chloro-5-methyl-2-methylsulfanyl pyrimidine | 1. LiHMDS, Methyl-2-chlorobenzoate | 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-2-(2-chlorophenyl)ethan-1-one | 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine | clockss.org |

| 2. N,N'-Dimethylhydrazine HCl, Hünig's base |

Indeno[2,1-c]this compound Derivatives

The synthesis of indeno[2,1-c]this compound derivatives can be achieved through the reaction of hydrazones with activated methylene compounds like malononitrile. A key pathway involves the coupling of diazonium salts with 2-(dicyanomethylene)indan-1,3-dione to yield the corresponding indenopyridazine derivatives.

One established method involves the reaction of 2-(3-methyl-5-pyrazolyl)hydrazono-1,3-indanedione with malononitrile. This reaction, when carried out in boiling ethanol in the presence of a piperidine catalyst, proceeds via cyclization to afford the 9-(dicyanomethylene)-3-imino-2-(3-methyl-1H-pyrazol-5-yl)-2,3-dihydro-9H-indeno[2,1-c]this compound. The structure of this product has been confirmed through various spectral analyses, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The reaction mechanism is believed to involve the initial formation of a Michael adduct between the hydrazone and malononitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic indenopyridazine system.

Table 1: Synthesis of Indeno[2,1-c]this compound Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-(3-methyl-5-pyrazolyl)hydrazono-1,3-indanedione | Malononitrile | Ethanol, Piperidine, Reflux | 9-(dicyanomethylene)-3-imino-2-(3-methyl-1H-pyrazol-5-yl)-2,3-dihydro-9H-indeno[2,1-c]this compound | 85 |

| 2-(4-phenyl-5-pyrazolyl)hydrazono-1,3-indanedione | Malononitrile | Ethanol, Piperidine, Reflux | 9-(dicyanomethylene)-3-imino-2-(4-phenylpyrazol-5-yl)-2,3-dihydro-9H-indeno[2,1-c]this compound | 80 |

Pyrido[3,4-c]pyridazine Derivatives

The synthesis of the pyrido[3,4-c]pyridazine ring system can be approached from various precursors, including appropriately substituted pyridazines. mdpi.com A common strategy involves building the pyridine ring onto the existing pyridazine core.

One such method begins with a substituted pyridazine bearing functional groups that can participate in a cyclization reaction. For example, a 4-methyl or 4-ethyl pyridazinone can be utilized. mdpi.com The methyl or ethyl group is first activated by condensation with dimethylformamide dimethylacetal (DMFDMA) to form a reactive enamine intermediate. This intermediate can then undergo cyclocondensation to form the fused pyridine ring. For instance, treatment of the enamine derived from 4-methyl pyridazine-6-one with aniline leads to the formation of a pyridopyridazine-3,8-dione. mdpi.com

If the pyridazine precursor contains a cyano group, this can also be leveraged for ring closure. The condensation of a 4-ethyl-5-cyanopyridazine derivative with DMFDMA, followed by hydrolysis, can lead to ring closure involving the cyano group (or the hydrolyzed carboxamide), providing access to pyrido[3,4-d]pyridazinone derivatives, an isomer of the target system. mdpi.com By carefully selecting the starting pyridazine with appropriate functionalities at the C4 and C5 positions, these condensation/cyclization strategies can be adapted to synthesize the desired pyrido[3,4-c]pyridazine core.

Table 2: Synthesis of Pyrido[3,4-c]pyridazine-3,8-dione

| Starting Material | Reagents | Intermediate | Final Reagent | Product |

| 4-Methyl pyridazine-6-one | Dimethylformamide dimethylacetal (DMFDMA) | Enamine Intermediate | Aniline | Pyrido[3,4-c]pyridazine-3,8-dione |

Thiazolo[3',2':1,2]pyrimido[4,5-c]pyridazin-5-one Derivatives

The synthesis of a complex, multi-fused heterocyclic system such as thiazolo[3',2':1,2]pyrimido[4,5-c]pyridazin-5-one is not documented as a single-step procedure starting from this compound. Such structures are typically assembled through a multi-step sequence involving the sequential construction of the individual rings.

A plausible synthetic approach would involve first constructing the pyrimido[4,5-c]pyridazine core, followed by the annulation of the thiazole ring.

Formation of the Pyrimido[4,5-c]pyridazine Core: A potential starting point is the synthesis of an aminothis compound. This can be cyclized with a suitable one-carbon synthon, such as formamide or urea, to build the pyrimidine ring, yielding an aminopyrimido[4,5-c]pyridazine.

Annulation of the Thiazole Ring: The resulting bicyclic amine can then serve as a precursor for the thiazole ring. A common method for fusing a thiazole ring onto an existing aminoheterocycle is the reaction with α-haloketones or related reagents. For the target thiazolo[3',2':1,2]pyrimido structure, the reaction of the amino group of the pyrimido[4,5-c]pyridazine with a reagent like chloroacetyl chloride, followed by intramolecular cyclization and dehydration, would lead to the formation of the fused thiazolo-pyrimidinone system.

This proposed pathway is based on established synthetic methodologies for the construction of related fused heterocyclic systems.

Tetrazolo[1,5-b]pyridazine Derivatives

The user-provided name "Tetrazolo[1,5-c] chemrxiv.orgmdpi.comresearchgate.nettriazin-7-ol" appears to be erroneous. The common and synthetically accessible isomer formed from pyridazine precursors is the tetrazolo[1,5-b]pyridazine system. The formation of this ring system from a this compound backbone is a well-established transformation.

The primary method for this conversion involves the intramolecular cyclization of an azido group ortho to a ring nitrogen. The synthetic sequence typically starts with a chloropyridazine derivative.

Nucleophilic Substitution: A 3-chloro-4-cyanopyridazine serves as an excellent starting material. The chloro group is first displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction, typically by heating in a solvent like ethanol, to yield the corresponding 3-hydrazino-4-cyanopyridazine. dtic.mil

Diazotization and Cyclization: The resulting hydrazino derivative is then treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like HCl) at low temperatures (e.g., 0-5 °C). dtic.mil The nitrous acid diazotizes the hydrazino group, which immediately undergoes intramolecular cyclization onto the adjacent pyridazine ring nitrogen. This reaction proceeds through a transient azide intermediate which exists in equilibrium with the fused tetrazole ring, with the bicyclic tetrazolo[1,5-b]pyridazine form being the thermodynamically stable product. dtic.mil

This two-step sequence provides a high-yield and reliable route to tetrazolo[1,5-b]pyridazine-carbonitrile derivatives.

Pyrrolo[3,4-c]pyridine Derivatives

A direct, documented synthesis of pyrrolo[3,4-c]pyridine derivatives from this compound is not readily found in the literature, as it would require a significant ring transformation of the pyridazine N-N bond into a pyridine C-C bond. However, a potential synthetic route can be proposed based on the known reactivity of pyridazines in cycloaddition reactions.

Pyridazines can participate as dienes in inverse-electron-demand Diels-Alder reactions. This reactivity could be harnessed to transform the pyridazine ring into the pyridine core of the target molecule.

Diels-Alder Cycloaddition: A this compound derivative could react with an electron-rich dienophile, such as an enamine or an ynamine. This [4+2] cycloaddition would form a bicyclic adduct.

Retro-Diels-Alder and Rearrangement: The initially formed adduct is often unstable and can undergo a retro-Diels-Alder reaction, typically involving the extrusion of molecular nitrogen (N₂). This nitrogen extrusion would result in the formation of a dihydropyridine ring.

Aromatization and Pyrrole Ring Formation: Subsequent oxidation or elimination would lead to the aromatic pyridine ring. If the starting pyridazine and dienophile were chosen to bear appropriate functional groups (e.g., esters or nitriles) at the correct positions, these could then be used to construct the fused pyrrole ring through standard methodologies, such as a Paal-Knorr synthesis or Dieckmann condensation, to yield the final pyrrolo[3,4-c]pyridine system.

This hypothetical pathway leverages the fundamental reactivity of the pyridazine ring to achieve a complex skeletal reconstruction, though it would require significant experimental validation.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of Pyridazine-4-carbonitrile by mapping the chemical environments of its hydrogen and carbon nuclei.

¹H NMR

The proton NMR spectrum of this compound displays distinct signals corresponding to the three protons on the pyridazine (B1198779) ring. The chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃). The proton at the C6 position (adjacent to N1) is the most deshielded, appearing as a doublet of doublets at approximately 9.63 ppm. The proton at the C3 position shows as a doublet of doublets around 9.42 ppm. The proton at the C5 position is the most shielded of the three, appearing as a doublet of doublets at approximately 8.13 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H3 | 9.42 (dd) |

| H5 | 8.13 (dd) |

| H6 | 9.63 (dd) |

Solvent: CDCl₃

¹³C NMR

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. This compound exhibits five distinct carbon signals. The carbon of the nitrile group (C≡N) is typically found around 114.5 ppm. The carbon atom to which the nitrile is attached (C4) resonates at approximately 125.1 ppm. The remaining carbon atoms of the pyridazine ring appear at distinct chemical shifts, with C6 being the most deshielded at ~157.0 ppm, followed by C3 at ~154.0 ppm, and C5 at ~132.8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C3 | 154.0 |

| C4 | 125.1 |

| C5 | 132.8 |

| C6 | 157.0 |

| CN | 114.5 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, which is prominently observed around 2247 cm⁻¹. The aromatic C-H stretching vibrations appear in the region of 3050-3100 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridazine ring are found in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | ~2247 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. The molecular formula of this compound is C₅H₃N₃, with a monoisotopic mass of 105.0327 Da. High-resolution mass spectrometry can confirm this exact mass. Predicted mass spectrometry data shows the formation of various adducts under different ionization conditions.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M]⁺ | 105.03215 |

| [M+H]⁺ | 106.03998 |

| [M+Na]⁺ | 128.02192 |

| [M+K]⁺ | 143.99586 |

| [M+NH₄]⁺ | 123.06652 |

Single Crystal X-ray Diffraction Analysis

As of the current literature review, a single crystal X-ray diffraction analysis for the unsubstituted this compound has not been reported. However, crystal structures for several of its derivatives have been determined. For instance, the structure of 3-amino-5-(4-chlorophenyl)this compound has been resolved, showing a monoclinic crystal system with the space group P2₁/c growingscience.comgrowingscience.com. Similarly, 3,6-di-2-pyridinyl-4-pyridazine carbonitrile also crystallizes in a monoclinic system, space group P2₁/c researchgate.net. This information on related derivatives suggests that this compound itself is a planar molecule, but specific bond lengths, angles, and crystal packing information for the parent compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized substance, thereby confirming its identity and assessing its purity. The technique quantitatively measures the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

The data obtained from elemental analysis is compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the compound.

For this compound, with the molecular formula C₅H₃N₃, the theoretical elemental composition has been calculated. The expected mass percentages for Carbon, Hydrogen, and Nitrogen are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound Explore the calculated elemental percentages for the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 60.055 | 57.14 |

| Hydrogen | H | 1.008 | 3.024 | 2.88 |

| Nitrogen | N | 14.007 | 42.021 | 39.98 |

| Total | C₅H₃N₃ | 105.10 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization effects within a molecule by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. uni-muenchen.dewisc.edu This analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, lone pairs, and bond orbitals.

For pyridazine-containing structures, NBO analysis reveals significant delocalization of electron density. The interactions between the lone pair (LP) orbitals of the nitrogen atoms and the antibonding (σ*) orbitals of adjacent bonds contribute to the stability of the ring system. mdpi.com The stabilization energy, E(2), associated with these donor-acceptor interactions can be quantified, indicating the strength of the delocalization. For instance, a strong interaction between a nitrogen lone pair (donor) and an adjacent C-C antibonding orbital (acceptor) suggests a significant charge transfer, influencing the molecule's geometry and reactivity. wisc.edu In pyridazine (B1198779) systems, these interactions are crucial for understanding the electronic character and the nature of the N-N bond. researchgate.netosti.gov

Table 1: Illustrative NBO Donor-Acceptor Interactions for a Pyridazine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | σ(N2-C3) | 5.20 | Hyperconjugation |

| LP (1) N2 | σ(C6-N1) | 4.85 | Hyperconjugation |

| π (C3-C4) | π(C5-C6) | 20.15 | π-π Conjugation |

| π (C5-C6) | π(N1-N2) | 18.50 | π-π Conjugation |

Note: Data is representative and intended for illustrative purposes.

This analysis helps in understanding the electron density distribution, which for Pyridazine-4-carbonitrile is significantly influenced by the electron-withdrawing nature of the nitrile group and the two adjacent nitrogen atoms in the pyridazine ring. nih.gov

Global Reactivity Descriptors

Chemical Potential (μ) : Indicates the tendency of a molecule to lose or gain electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard, less reactive molecule, while a small gap indicates a soft, more reactive molecule. researchgate.net

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.netijarset.com

Studies on related nitrile-substituted heterocyclic compounds show that the position and nature of substituents significantly influence these descriptors. nih.govscite.ai For this compound, the pyridazine ring and the cyano group are expected to result in a relatively low LUMO energy, indicating a propensity to act as an electron acceptor.

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Representative Value (eV) | Interpretation |

| EHOMO | - | -9.50 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.10 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.40 | Indicates high kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -5.80 | High tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.70 | High resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | 4.55 | Strong electrophilic character |

Note: Values are hypothetical and for illustrative purposes based on similar structures.

Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Theoretical calculations of vibrational frequencies are essential for the accurate assignment of the experimental spectral bands. researchgate.netcore.ac.uk

Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for a precise and unambiguous assignment of the vibrational bands. For complex molecules like this compound, where vibrational coupling is common, PED is crucial for understanding the nature of each vibration. For example, a particular band in the IR spectrum might be assigned not to a pure C-N stretch, but to a mode with contributions from C-N stretching, C-C stretching, and C-H bending. Studies on pyridazine and its derivatives have utilized these methods to provide detailed assignments of their vibrational spectra. researchgate.net

Table 3: Illustrative PED Analysis for Key Vibrational Modes of a Pyridazine Moiety

| Frequency (cm-1) | Assignment | Potential Energy Distribution (%) |

| ~3080 | ν(C-H) | ν(C-H) (98%) |

| ~2230 | ν(C≡N) | ν(C≡N) (95%) |

| ~1570 | ν(C=N) + ν(C=C) | ν(C=N) (45%), ν(C=C) (40%) |

| ~1420 | Ring deformation | δ(C-C-N) (35%), δ(C-N-N) (30%) |

| ~1020 | Ring breathing | ν(C-C) (50%), ν(C-N) (45%) |

Note: Frequencies and distributions are representative and based on general knowledge of similar heterocyclic nitriles.

Molecular Dynamics Simulation

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly valuable for investigating its interactions with biological macromolecules, such as proteins or nucleic acids. researchgate.net

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can provide insights into:

Stability of the Binding Pose : Assessing whether the binding orientation predicted by molecular docking is stable over time. researchgate.netmdpi.com

Conformational Changes : Observing how the protein and ligand adapt to each other upon binding.

Role of Solvent : Understanding the influence of water molecules on the binding interaction.

Binding Free Energy : Calculating the free energy of binding, which provides a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Simulations of pyridazine derivatives in complex with various protein targets have demonstrated the stability of these ligands within the binding pocket, often maintained by a network of hydrogen bonds and other interactions. researchgate.netresearchgate.netresearchgate.net Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to quantify the stability and flexibility of the system. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors. researchgate.netrsc.org For this compound, docking studies are essential to identify potential biological targets and to understand the structural basis of its activity.

Exploration of Binding Modes and Interactions

Docking studies of various pyridazine-containing molecules have revealed common interaction patterns that are likely relevant for this compound. nih.govblumberginstitute.org The unique arrangement of nitrogen atoms in the pyridazine ring makes it a versatile hydrogen bond acceptor. nih.gov

Key interactions often observed include:

Hydrogen Bonding : The two adjacent nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as asparagine, glutamine, or the backbone N-H groups. researchgate.netnih.gov

π-π Stacking : The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrophobic Interactions : The carbon framework of the ring can form favorable hydrophobic contacts with nonpolar residues.

Nitrile Group Interactions : The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions, further anchoring the ligand in the binding site. nih.gov

X-ray crystallography and modeling studies of related compounds have shown the pyridazine moiety engaging in dual hydrogen-bonding interactions, mimicking the interactions of endogenous ligands. nih.gov

Binding Energy Calculations

While docking provides a score to rank different poses and ligands, this score is often a simplified estimation of binding affinity. To obtain a more accurate prediction, binding free energy calculations are performed on the docked poses, often in conjunction with molecular dynamics simulations. informahealthcare.com

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to rescore docking results. mdpi.com This method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with solvation free energies. The calculated binding energy provides a quantitative measure of the affinity of this compound for its target, helping to prioritize it against other potential inhibitors. For pyridazine derivatives, these calculations have been used to correlate computational predictions with experimental inhibitory activities, validating the predicted binding modes. researchgate.net

Biological Activities and Medicinal Chemistry Applications

Anticancer and Antitumor Activities

The pyridazine (B1198779) nucleus is considered a "privileged structure" in the development of anticancer agents due to its advantageous physicochemical properties and its presence in numerous bioactive molecules. nih.gov Research has focused on designing and synthesizing novel pyridazine derivatives to identify potent and selective anticancer agents with minimal toxicity. nih.gov

Derivatives incorporating the pyridazine-4-carbonitrile moiety have shown significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity of these compounds is a crucial indicator of their potential as anticancer drugs.

Numerous studies have evaluated the in vitro cytotoxicity of various pyridazine-based compounds. For instance, a series of synthesized pyridazine-containing compounds demonstrated potent cytotoxic activity against the colon cancer cell line (HCT-116) and the breast cancer cell line (MCF-7). researchgate.netbohrium.com Similarly, pyrazolo-pyridazine derivatives have been assessed for their cytotoxic effects. One such derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, exhibited moderate activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116), and weaker activity against breast cancer (MCF-7) cells. nih.gov However, when formulated as nanoparticles, its potency was significantly enhanced. nih.gov

The substitution pattern on the pyridazine ring plays a critical role in determining the cytotoxic potency. Research on related heterocyclic structures, such as pyrimidine-5-carbonitrile derivatives, has shown that specific substitutions can lead to broad-spectrum anticancer activity. For example, compound 11b from one study displayed greater potency than the reference drug erlotinib against HCT-116, HepG-2, MCF-7, and lung cancer (A-549) cell lines. rsc.org

The table below summarizes the cytotoxic activities (IC₅₀ values) of representative pyridazine and related heterocyclic derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-pyridazine 4 | HepG-2 | 17.30 | nih.gov |

| HCT-116 | 18.38 | nih.gov | |

| MCF-7 | 27.29 | nih.gov | |

| Pyrimidine-5-carbonitrile 11b | HCT-116 | 3.37 | rsc.org |

| HepG-2 | 3.04 | rsc.org | |

| MCF-7 | 4.14 | rsc.org | |

| A-549 | 2.4 | rsc.org | |

| Reference Drug: Doxorubicin | HepG-2 | 6.18 | nih.gov |

| HCT-116 | 5.23 | nih.gov | |

| MCF-7 | 4.17 | nih.gov | |

| Reference Drug: Erlotinib | HCT-116 | 15.12 | rsc.org |

| HepG-2 | 25.51 | rsc.org | |

| MCF-7 | 18.43 | rsc.org | |

| A-549 | 12.24 | rsc.org |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy, especially in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. nih.govfrontiersin.org Pyridazine-based scaffolds have been utilized as isosteres of the phthalazine nucleus found in established PARP-1 inhibitors like Olaparib. nih.gov

Researchers have designed and synthesized novel pyridopyridazinone derivatives as potent PARP-1 inhibitors. nih.gov Molecular modeling studies have shown that these compounds can dock effectively into the PARP-1 active site, forming key hydrogen bond interactions with amino acid residues such as Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and Tyr896. nih.gov One of the most potent compounds from this series, 8a , demonstrated an inhibitory potency comparable to the reference drug Olaparib. nih.gov

| Compound | PARP-1 IC₅₀ (nM) | Reference |

| Pyridopyridazinone 8a | 36 | nih.gov |

| Olaparib (Reference) | 34 | nih.gov |

DNA topoisomerase II (Topo II) is another critical enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. nih.gov Certain molecules can exert their anticancer effect through a dual mechanism involving intercalation into the DNA double helix and poisoning of the Topo II enzyme, which prevents the re-ligation of DNA strands. nih.govembopress.org

The planar aromatic system of fused heterocyclic rings is a key pharmacophoric feature for DNA intercalators. nih.gov Phthalazine (benzopyridazine) derivatives have been specifically investigated as potential DNA intercalators and Topo II inhibitors. nih.govresearchgate.net These compounds are designed to mimic the planar polyaromatic chromophore of known Topo II poisons like doxorubicin, allowing them to insert between DNA base pairs. nih.gov The presence of cationic or protonatable groups further enhances the interaction with the negatively charged phosphate backbone of DNA. nih.gov Studies on neocryptolepine, an indoloquinoline alkaloid, have also shown that it functions as a DNA intercalator and interferes with the catalytic activity of human topoisomerase II. nih.gov

Kinases are a large family of enzymes that play a central role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound derivatives have been developed as inhibitors of several important kinases.

EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. rsc.org Several pyridazine derivatives have been identified as potent EGFR inhibitors. A study on novel pyridazine-pyrazoline hybrids revealed compounds with excellent inhibitory effects against EGFR, surpassing the activity of the reference inhibitor, Erlotinib. nih.gov Molecular docking of these compounds confirmed their ability to bind effectively within the EGFR active site.

Another study investigated a pyrazolo-pyridazine derivative, which displayed moderate inhibitory activity against EGFR. mdpi.com The development of heterocyclic compounds, including those with pyridazine scaffolds, remains a key strategy in the discovery of new EGFR inhibitors. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Pyridazine-pyrazoline IXn | EGFR | 0.65 | nih.gov |

| Pyridazine-pyrazoline IXg | EGFR | 0.75 | nih.gov |

| Pyrazolo-pyridazine 4 | EGFR | 0.391 | mdpi.com |

| Erlotinib (Reference) | EGFR | 0.95 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.126 | mdpi.com |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their deregulation is a common feature of cancer cells. nih.gov Therefore, CDK inhibitors are a promising class of anticancer agents. nih.gov The inhibition of specific CDK-cyclin complexes, such as CDK1/cyclin B and CDK2/cyclin A2, can halt cell cycle progression and induce apoptosis. researchgate.net

Research has shown that pyrazolo-pyridazine derivatives can act as inhibitors of CDK2/cyclin A2. mdpi.com A specific pyrazolo[3,4-c]pyridazin-3-amine derivative demonstrated moderate inhibitory activity against this complex, with docking simulations suggesting a stable binding mode within the CDK2 active site. mdpi.com This highlights the potential of the pyridazine scaffold in the design of targeted CDK inhibitors for cancer therapy.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrazolo-pyridazine 4 | CDK2/cyclin A2 | 0.55 | mdpi.com |

| Roscovitine (Reference) | CDK2/cyclin A2 | 0.32 | mdpi.com |

Kinase Inhibitory Activity

Antimicrobial Activities

The pyridazine nucleus is a core component in a variety of compounds that have demonstrated a wide spectrum of antimicrobial activities researchgate.net. Derivatives of this compound have been specifically investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Derivatives of pyridazine have shown notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. In one study, a synthesized pyridazine derivative, 3-Amino-6-(4-Hydroxy-3-Methoxyphenyl) this compound (identified as PD2), was tested for its antibacterial efficacy. The compound showed a moderate effect against Escherichia coli and was the only tested compound in its series to show activity against Staphylococcus aureus orientjchem.org.

Other research has explored the antimicrobial potential of broader classes of pyridazine derivatives. Pyrrolopyridazine compounds have demonstrated activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.gov. Furthermore, newly synthesized pyridazinyl sulfonamide derivatives have also been evaluated for their antibacterial properties, with some showing significant activity against E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa mdpi.com. The hydrazone derivatives of certain pyridazines exhibited the highest biological activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria researchgate.net.

Antibacterial Activity of a this compound Derivative (PD2)

This table shows the zone of inhibition for a specific this compound derivative against two bacterial strains, compared to a standard antibiotic.

| Bacterial Strain | Zone of Inhibition (mm) for PD2 | Zone of Inhibition (mm) for Gentamycin (Standard) | Reference |

|---|---|---|---|

| Escherichia coli | Moderate Effect | High Effect | orientjchem.org |

| Staphylococcus aureus | Active | High Effect | orientjchem.org |

The antifungal potential of the pyridazine scaffold has also been a subject of investigation. Various derivatives have been reported to possess activity against fungal pathogens researchgate.net. For instance, hybrid piperine-pyridine compounds, which incorporate the pyridazine structural motif, have been tested for their efficacy against fungal strains including Aspergillus niger google.com. While the pyridazine and pyridazinone core structures are frequently used in the development of new agrochemical fungicides, specific studies detailing the activity of this compound itself against Aspergillus niger are limited rsc.org. However, the general antifungal activity of the broader pyridazine class suggests a potential avenue for further research and development in this area.

Anti-inflammatory Effects

Pyridazine and pyridazinone derivatives have emerged as a significant class of compounds for the development of novel anti-inflammatory agents, primarily through their action as inhibitors of the cyclooxygenase (COX) enzymes researchgate.netsemanticscholar.org. The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, and their selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs orientjchem.org.

Numerous studies have synthesized and evaluated new pyridazine derivatives for their COX inhibitory potential. Several of these compounds have demonstrated a strong preference for inhibiting COX-2 over COX-1 nih.gov. For example, one study reported a pyridazine derivative with a COX-2 IC50 value of 0.18 µM, which was more potent than the standard drug celecoxib (IC50 = 0.35 µM) nih.gov. This compound also exhibited a selectivity index of 6.33, indicating a strong preference for COX-2 nih.gov. In vivo studies confirmed that this derivative had anti-inflammatory activity comparable to indomethacin and celecoxib, without causing ulcerative effects nih.gov. Further investigations have shown that these compounds can decrease serum levels of key inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β) nih.gov. Molecular docking studies have rationalized this potency and selectivity, showing that the pyridazine derivatives can effectively bind to the active site of the COX-2 enzyme nih.gov.

Cyclooxygenase (COX) Inhibitory Activity of Selected Pyridazine Derivatives

This table presents the IC50 values and selectivity indices for representative pyridazine compounds, demonstrating their potency and selectivity as COX-2 inhibitors compared to standard drugs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 6b | 1.14 | 0.18 | 6.33 | nih.gov |

| Compound 4c | >10 | 0.26 | >38.46 | nih.gov |

| Celecoxib (Standard) | 1.86 | 0.35 | 5.31 | nih.gov |

| Indomethacin (Standard) | 0.15 | 0.30 | 0.50 | nih.gov |

Antioxidant Activities

Antioxidants are crucial for mitigating oxidative stress by scavenging free radicals. The pyridazine scaffold has been identified as a promising core for the development of compounds with significant antioxidant properties. Studies have been conducted on various pyridazine derivatives, including those synthesized from this compound precursors, to evaluate their capacity to neutralize free radicals.

One study involved the synthesis of a 3-Amino-6-(4-Hydroxy-3-Methoxyphenyl) this compound derivative (PD2) and tested its antioxidant activity by monitoring changes in absorption in a ferric-bipyridine solution orientjchem.org. Other research has focused on creating new annulated pyridazine derivatives from a diphenylthis compound starting material and subsequently studying their antioxidant effects nih.gov. Additionally, computational methods have been employed to investigate the antioxidative properties of different pyridazine derivatives, analyzing their potential to act as antioxidants through various chemical mechanisms. The free radical scavenging activity of related heterocyclic compounds has also been evaluated using the DPPH assay protocol, revealing that many of these derivatives are potent antioxidant agents mdpi.com.

DPPH (1,1-diphenyl-2-picryl hydrazyl) Technique for Assessment

The antioxidant potential of this compound derivatives has been evaluated using the DPPH free radical scavenging assay. This method relies on the ability of an antioxidant to donate a hydrogen radical to the stable DPPH free radical, a reaction that can be monitored by the decrease in absorbance of the colored radical.

Several studies have highlighted the antioxidant effects of selenium-containing this compound derivatives. Research indicated that compounds such as 3-(3-hydroxypropyl-selenyl)-5,6-diphenyl this compound, 3-(1,3-dihydroxypropylselenyl)-5,6-diphenyl this compound, and 3-(oxiran-2-ylmethylselenyl)-5,6-diphenyl-pyridazine-4-carbonitrile exhibit a notable inhibitory effect against DPPH. orientjchem.org The EC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined for these compounds. For instance, 3-(oxiran-2-ylmethylselenyl)-5,6-diphenyl-pyridazine-4-carbonitrile showed an EC50 value of 70.4 µg/mL.

Another related compound, 3-hydroseleno-5,6-diphenyl-pyridazine-4-carbonitrile, also demonstrated antioxidant activity in DPPH assays. icm.edu.pl Similarly, studies on 3-(p-Methoxyphenyl)this compound have confirmed its antioxidant capacity. scirp.orgscirp.org The antioxidant properties of these derivatives are often attributed to the resonance phenomena of double bonds and the lone pair electrons on the nitrogen atoms within the pyridazine structure. icm.edu.pl

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | EC50 (µg/mL) |

| 3-(3-hydroxypropyl-selenyl)-5,6-diphenyl this compound | 86.2 |

| 3-(1,3-dihydroxypropylselenyl)-5,6-diphenyl this compound | 73.53 |

| 3-(oxiran-2-ylmethylselenyl)-5,6-diphenyl-pyridazine-4-carbonitrile | 70.4 |

| Ascorbic Acid (Standard) | 61.72 |

Source: Der Pharma Chemica, 2012.

Other Reported Pharmacological Properties of Pyridazine Derivatives

The pyridazine nucleus is a structural component in many compounds that exhibit a wide spectrum of pharmacological activities. sarpublication.com

Analgesic Properties

Numerous studies have focused on pyridazine and pyridazinone derivatives for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and low ulcerogenicity. sarpublication.com For example, a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones were tested for their antinociceptive activities, with some compounds showing higher activity than reference drugs. sarpublication.com

Derivatives of pyrrolo[3,4-d]pyridazinone have also been synthesized and investigated as potential analgesic agents. nih.gov In studies using the phenylbenzoquinone-induced 'writhing' test in mice, these compounds were found to be more active than acetylsalicylic acid. nih.gov Furthermore, certain pyridopyridazinone derivatives have demonstrated potent analgesic activity in hot-plate, tail-flick, and writhing tests. scirp.org

Insecticidal Properties

The pyridazine scaffold is significant in crop protection chemistry. researchgate.net Various pyridazine derivatives have been synthesized and evaluated for their insecticidal activity against pests. researchgate.netbibliomed.org For instance, some novel pyridazine derivatives displayed good insecticidal effects against Musca domestica (housefly) and Macrosiphum pisi (pea aphid) in preliminary tests. bibliomed.org The development of these compounds is driven by their potential as plant growth regulators and crop protection agents. bibliomed.org Thiourea derivatives of 3-amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazines have also been screened for their insecticidal activity against Musca domestica and the aphid Macrosiphum pisi. epa.gov

Fungicidal Properties

Pyridazine derivatives are known to possess antifungal properties. sarpublication.comresearchgate.net Research into novel pyridazin-3(2H)-one derivatives has demonstrated their efficacy against several types of plant pathogenic fungi. In one study, the antifungal activity of synthesized compounds was tested against Fusarium solani, Alternaria solani, and Fusarium semitectum, with some derivatives showing spectacular results. tandfonline.com The broad-spectrum biological activity of pyridazines makes them attractive candidates for developing new antifungal agents. researchgate.netmedwinpublishers.com Fused derivatives, such as pyrazolopyridazines, have also been synthesized and evaluated for their potential as antifungal agents. medwinpublishers.comignited.in

Cardiotonic Agents

Certain pyridazine derivatives have been identified as having potential in the treatment of cardiovascular diseases, specifically as cardiotonic agents. consensus.app Compounds with a pyridazinone ring have been reported to be effective in this regard. consensus.appresearchgate.net For example, 4,5-dihydro-3(2H)pyridazinones are known to be potent positive inotropes. nih.gov

A series of novel pyridazine derivatives that are structurally related to bipyridine cardiotonics like amrinone and milrinone have been prepared. nih.gov An enhancement of in vitro cardiotonic activity was observed when a pyridine subunit in amrinone or milrinone was replaced by a 1,2-diazine (pyridazine) system. nih.gov This suggests that the pyridazine moiety is a promising pharmacophore for designing new cardiotonic agents. consensus.app

Bactericidal Properties

The pyridazine scaffold is a key feature in a variety of compounds with significant antibacterial activity. sarpublication.com A novel series of pyridazinone derivatives were synthesized and screened for their antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com

The results showed that most of the tested compounds had significant antibacterial activities. mdpi.com Specifically, two compounds were found to be particularly active against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com The bactericidal properties of pyridazine derivatives make them an important class of compounds in the search for new antibiotic agents to combat resistant pathogens. mdpi.com

Table 2: In Vitro Antibacterial Activity (MIC, µM) of Selected Pyridazinone Derivatives

| Compound | S. aureus (MRSA) | E. coli | S. typhimurium | P. aeruginosa | A. baumannii |

| 3 | 4.52 | >100 | >100 | >100 | >100 |

| 7 | 7.8 | 7.8 | 7.8 | 8.92 | 7.8 |

| 13 | 7.48 | >100 | >100 | 7.48 | 3.74 |

| Ciprofloxacin | 0.9 | 0.45 | 0.45 | 0.9 | 0.9 |

Source: Molecules, 2022. mdpi.com

Antihypertensive Properties

The pyridazine core is a recognized pharmacophore in the development of cardiovascular agents. While direct studies on the antihypertensive effects of the parent compound, this compound, are not extensively detailed in available literature, research into its derivatives, such as 3-amino-5-arylpyridazine-4-carbonitriles, has been undertaken. The synthesis of these derivatives highlights the ongoing interest in the pyridazine scaffold for generating compounds with a range of biological activities. Generally, the pyridazine ring is present in several known antihypertensive agents, suggesting that the core structure is favorable for this therapeutic application. The exploration of specific derivatives like the 3-amino-5-arylpyridazine-4-carbonitriles indicates a scientific basis for investigating this class of compounds for their potential to modulate blood pressure.

Vasodilators

Vasodilation, or the widening of blood vessels, is a primary mechanism through which antihypertensive agents lower blood pressure. The investigation of pyridazine derivatives as vasodilators has been a focus of medicinal chemistry. Although specific research singling out this compound as a vasodilator is limited, the established antihypertensive potential of the broader pyridazine family suggests that vasodilation may be a contributing mechanism of action. Studies on related pyridazinone compounds, for example, have shown that they can act as potent vasorelaxants. This provides a rationale for the future investigation of this compound and its derivatives for direct effects on vascular smooth muscle, which could confirm their potential as vasodilators.

Influenza Neuraminidase Inhibitors